molecular formula C9H11Cl2NO B14782088 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one

1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one

Cat. No.: B14782088
M. Wt: 220.09 g/mol
InChI Key: QRWQCCXMBQIZMI-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one is a chemical compound that features a pyridine ring substituted with tert-butyl and dichloro groups

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the dichloro groups can participate in various chemical interactions. These structural features enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

    1-(tert-Butyl)-3,4-dichlorobenzene: Similar in structure but lacks the pyridine ring.

    1-(tert-Butyl)-3,4-dichloropyridine: Similar but without the ketone group.

Uniqueness: 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one is unique due to the presence of both the tert-butyl and dichloro groups on a pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-tert-butyl-3,4-dichloropyridin-2-one

InChI

InChI=1S/C9H11Cl2NO/c1-9(2,3)12-5-4-6(10)7(11)8(12)13/h4-5H,1-3H3

InChI Key

QRWQCCXMBQIZMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC(=C(C1=O)Cl)Cl

Origin of Product

United States

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